

SAR407899 Hydrochloride: Application Notes and Protocols for In Vivo Research

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Compound of Interest

Compound Name: SAR407899 hydrochloride

Cat. No.: B1388357

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Introduction

SAR407899 hydrochloride is a potent and selective inhibitor of Rho-kinase (ROCK), a serine/threonine kinase that plays a crucial role in various cellular functions, including smooth muscle contraction, cell adhesion, motility, and proliferation.[1][2] As a downstream effector of the small GTPase RhoA, ROCK is implicated in the pathophysiology of several cardiovascular diseases, making it a compelling therapeutic target.[1][2] SAR407899 acts as an ATP-competitive inhibitor of ROCK, with greater potency than older generation inhibitors like fasudil and Y-27632.[1][2] This document provides detailed application notes and protocols for the in vivo use of **SAR407899 hydrochloride**, aimed at facilitating reproducible and effective preclinical research.

Data Presentation

In Vivo Efficacy of SAR407899 Hydrochloride

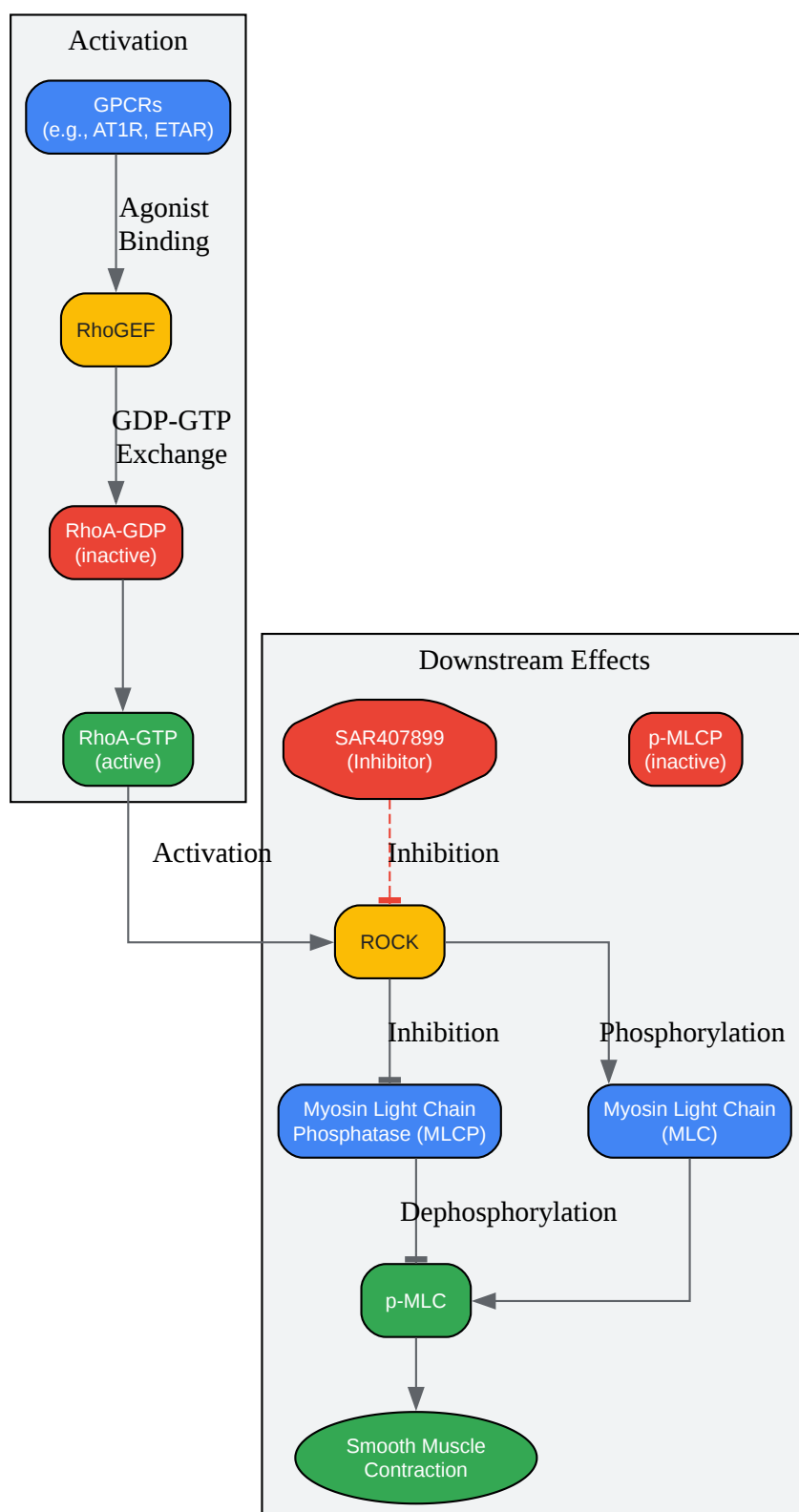
Animal Model	Therapeutic Area	Route of Administration	Dose Range	Key Findings	Reference
Spontaneously Hypertensive Rats (SHR)	Hypertension	Oral (P.O.)	3 - 30 mg/kg	Dose-dependent reduction in blood pressure. [1]	Löhn M, et al. Hypertension. 2009.
Stroke-Prone SHR (SHR-SP)	Hypertension	Oral (P.O.)	Not Specified	Significant reduction in blood pressure.	Löhn M, et al. Hypertension. 2009.
N ω -Nitro-L-arginine methyl ester (L-NAME)-treated rats	Hypertension	Oral (P.O.)	3 and 10 mg/kg (chronic)	Dose-dependent reduction in blood pressure and end-organ damage. [3]	Ruetten H, et al. World J Hypertens. 2015.
Deoxycorticosterone acetate (DOCA)-salt treated rats	Hypertension	Oral (P.O.)	3 and 10 mg/kg (chronic)	Dose-dependent reduction in blood pressure and end-organ damage. [3]	Ruetten H, et al. World J Hypertens. 2015.
Hypertensive dTg hRen-hAgt mice	Hypertension	Oral (P.O.)	3 - 30 mg/kg	Dose-dependent reduction in blood pressure.	Löhn M, et al. Hypertension. 2009.
Diabetic Rabbits	Erectile Dysfunction	Oral (P.O.)	3 - 10 mg/kg	Dose-dependent increase in	Gurgui M, et al. J Sex Med. 2012.

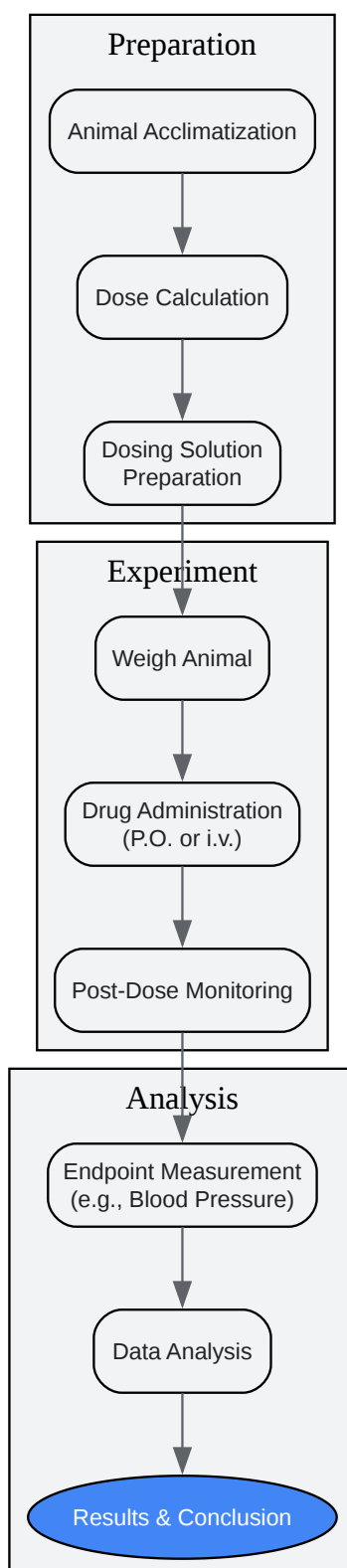
penile length.

[\[4\]](#)Healthy
RabbitsErectile
DysfunctionIntravenous
(i.v.)0.3 - 10
mg/kgDose-
dependent
increase in
penile length.Gurgui M, et
al. J Sex
Med. 2012.[\[4\]](#)

Signaling Pathway

The primary mechanism of action of SAR407899 is the inhibition of the RhoA/ROCK signaling pathway. This pathway is a critical regulator of smooth muscle contraction and other cellular processes.





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